3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
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Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 285.32 . The IUPAC name is (2E)-3-{3-[(dimethylamino)sulfonyl]-4-methoxyphenyl}-2-propenoic acid . The InChI code is 1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+ .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Hydrogen-bonded Chains and Network Structure : In a study of a structurally similar compound, (E)-4-methoxycinnamic acid, molecules are linked into chains by paired O—H⋯O hydrogen bonds and weak C—H⋯O interactions. This creates a three-dimensional network structure, highlighting its potential in materials science and crystal engineering (Yang et al., 2006).
Crystal Structure and Spectroscopy : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized using X-ray crystallography and spectroscopic methods. Intramolecular N H⋯O and O H⋯O interactions were noted, contributing to its stabilization and indicating potential applications in molecular design (Venkatesan et al., 2016).
Catalysis and Methoxycarbonylation : A study on methoxycarbonylation of phenylethyne, catalyzed by palladium complexes, produced high-activity products including methyl cinnamate. This process might be relevant to the synthesis of similar compounds for various industrial applications (Magro et al., 2010).
Cytotoxic Activity : Carboxylic acids like 3-methoxyphenylacetic acid, when reacted with certain compounds, showed cytotoxic activity against various tumor cell lines, suggesting potential applications in medicinal chemistry (Gómez‐Ruiz et al., 2008).
Solid-Liquid Phase Transfer Catalysis : Eco-friendly methodologies, like solid-liquid solvent-free phase transfer catalysis, were applied to synthesize aromatic esters, which are significant in cosmetic industries. This method was noted for its improvement and simplification over classical procedures (Villa et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(E)-3-[3-(dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-13(2)19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-3/h4-8H,1-3H3,(H,14,15)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXBHZZGRKQZ-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
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